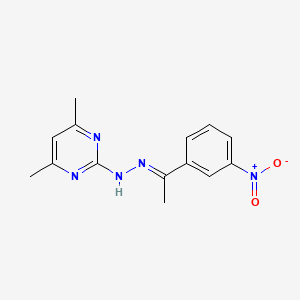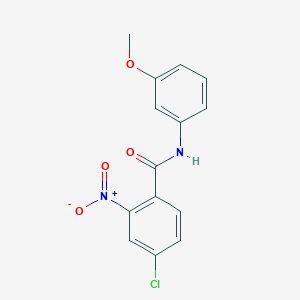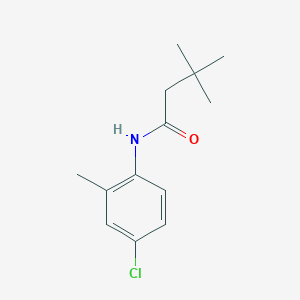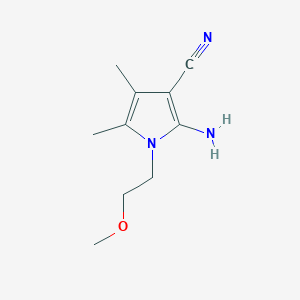![molecular formula C20H14N2O3 B5785721 N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMVC is a member of the benzochromene family and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested to act through various pathways. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. Furthermore, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to reduce the levels of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a high purity. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide research. One area of interest is the development of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in combination with other drugs for the treatment of various diseases. Furthermore, the mechanism of action of N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multistep reaction involving the condensation of 2-acetylpyridine with salicylaldehyde, followed by cyclization and amidation. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-12-5-4-10-21-18(12)22-19(23)16-11-15-14-7-3-2-6-13(14)8-9-17(15)25-20(16)24/h2-11H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVIKSNJNRSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)


![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)